molecular formula C10H12N4O2 B11886273 ethyl 2-(9-methyl-9H-purin-6-yl)acetate

ethyl 2-(9-methyl-9H-purin-6-yl)acetate

Cat. No.: B11886273
M. Wt: 220.23 g/mol
InChI Key: MQYJIZBIUYQDKB-UHFFFAOYSA-N
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Description

Ethyl 2-(9-methyl-9H-purin-6-yl)acetate is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(9-methyl-9H-purin-6-yl)acetate typically involves the reaction of 9-methyl-9H-purine-6-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with ethanol to form the ester linkage, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(9-methyl-9H-purin-6-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted purine derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(9-methyl-9H-purin-6-yl)acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex purine derivatives, which are useful in studying purine metabolism and function.

    Biology: The compound can be used in the synthesis of nucleoside analogs, which are important tools in molecular biology for studying DNA and RNA interactions.

    Medicine: Purine derivatives have potential therapeutic applications, including antiviral and anticancer activities. This compound may be explored for its potential in drug development.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(9-methyl-9H-purin-6-yl)acetate involves its interaction with biological molecules, particularly nucleic acids. As a purine derivative, it can mimic natural nucleotides and potentially interfere with DNA and RNA synthesis. This interaction can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The specific molecular targets and pathways involved depend on the context of its application, such as antiviral or anticancer activity.

Comparison with Similar Compounds

Ethyl 2-(9-methyl-9H-purin-6-yl)acetate can be compared with other purine derivatives such as:

    Acyclovir: A well-known antiviral drug that targets viral DNA polymerase.

    Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections.

    6-Mercaptopurine: An anticancer drug used in the treatment of leukemia.

Uniqueness

What sets this compound apart is its specific ester functional group, which can influence its solubility, stability, and reactivity

List of Similar Compounds

  • Acyclovir
  • Ganciclovir
  • 6-Mercaptopurine
  • Ethyl 2-(6-amino-9H-purin-9-yl)acetate
  • Ethyl (4-(5-(9H-purin-6-ylthio)pentanoyl)-1-piperazinyl)acetate

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

ethyl 2-(9-methylpurin-6-yl)acetate

InChI

InChI=1S/C10H12N4O2/c1-3-16-8(15)4-7-9-10(12-5-11-7)14(2)6-13-9/h5-6H,3-4H2,1-2H3

InChI Key

MQYJIZBIUYQDKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C2C(=NC=N1)N(C=N2)C

Origin of Product

United States

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